6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cellular processes such as DNA replication or signal transduction. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer activities.
2-aminobenzothiazole derivatives: Used in the synthesis of various bioactive molecules.
Imidazo[2,1-b]thiazole carboxamide analogues: Explored for their potential as antimycobacterial agents
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. Its methoxyphenyl group, for example, can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10(2)18-16(21)15-11(3)20-9-14(19-17(20)23-15)12-5-7-13(22-4)8-6-12/h5-10H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRQEFLTPRXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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